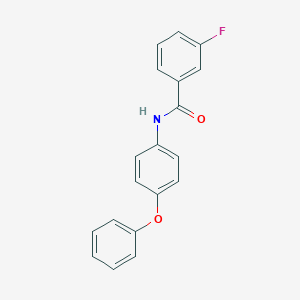

3-fluoro-N-(4-phenoxyphenyl)benzamide

Description

3-fluoro-N-(4-phenoxyphenyl)benzamide is a fluorinated benzamide derivative characterized by a benzamide core substituted with a fluorine atom at the 3-position of the benzene ring and a phenoxyphenyl group at the N-position.

Properties

Molecular Formula |

C19H14FNO2 |

|---|---|

Molecular Weight |

307.3 g/mol |

IUPAC Name |

3-fluoro-N-(4-phenoxyphenyl)benzamide |

InChI |

InChI=1S/C19H14FNO2/c20-15-6-4-5-14(13-15)19(22)21-16-9-11-18(12-10-16)23-17-7-2-1-3-8-17/h1-13H,(H,21,22) |

InChI Key |

MEGDTOPKKMLPMB-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C=C1)OC2=CC=C(C=C2)NC(=O)C3=CC(=CC=C3)F |

Canonical SMILES |

C1=CC=C(C=C1)OC2=CC=C(C=C2)NC(=O)C3=CC(=CC=C3)F |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The biological and physicochemical properties of benzamide derivatives are highly dependent on substituent patterns. Below is a comparative analysis of key analogues:

Table 1: Structural and Functional Comparison

Physicochemical and Spectroscopic Properties

- NMR Complexity : Fluorine substitution introduces coupling complexities in ¹H NMR spectra, as seen in 3-fluoro-N-(3-fluorophenyl)benzamide and 3-fluoro-N-(4-fluorophenyl)benzamide. Overlapping aromatic signals complicate assignment, a challenge also expected for the target compound .

- Melting Points: Analogues like ICA105574 and 2-iodo-N-(4-phenoxyphenyl)benzamide exhibit melting points >170°C, suggesting that the phenoxyphenyl group contributes to high thermal stability .

Key Research Findings and Implications

- Pharmacological Potential: Fluorinated benzamides are versatile scaffolds. For example, VU0366248 and VU0409106 (3-fluoro-N-(4-methyl-2-thiazolyl)-5-(pyrimidinyloxy)benzamide) act as metabotropic glutamate receptor modulators, indicating that N-aryl substitutions dictate target selectivity .

- Synthetic Flexibility : The synthesis of derivatives like 3-fluoro-N-(4-iodo-2-methylphenyl)benzamide demonstrates adaptability for introducing halogens or heterocycles, enabling structure-activity relationship (SAR) studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.